N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide
Description
N'-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic ethanediamide derivative featuring a furan ring, a phenylpiperazine moiety, and a tetrahydrofuran (oxolane)-linked methyl group. Its structure combines pharmacophores associated with central nervous system (CNS) activity (e.g., phenylpiperazine, common in antipsychotics and antidepressants) and metabolic stability (e.g., furan and oxolane groups).
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c28-22(24-16-19-8-4-14-30-19)23(29)25-17-20(21-9-5-15-31-21)27-12-10-26(11-13-27)18-6-2-1-3-7-18/h1-3,5-7,9,15,19-20H,4,8,10-14,16-17H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIITVMGMRMPQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the phenylpiperazine moiety: This involves the reaction of phenylhydrazine with ethylene oxide, followed by cyclization.
Coupling of the furan and phenylpiperazine units: This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.
Introduction of the oxolan-2-yl group: This can be done through nucleophilic substitution reactions, where the oxolan-2-yl group is introduced to the ethanediamide backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The phenylpiperazine moiety can be reduced to form the corresponding piperazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted ethanediamide derivatives.
Scientific Research Applications
Structural Overview
The compound features a distinctive structure characterized by:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Phenylpiperazine moiety : A bicyclic structure known for its interactions with neurotransmitter receptors.
- Oxolan group : A tetrahydrofuran derivative that enhances solubility and biological activity.
Molecular Formula and Weight
- Molecular Formula : C24H30N4O3
- Molecular Weight : 462.5 g/mol
Physical Properties
The compound exhibits solubility in organic solvents, which is crucial for its application in pharmaceutical formulations. Its stability under various pH conditions also makes it suitable for diverse experimental setups.
Medicinal Chemistry
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is being investigated for various pharmacological properties:
Potential Therapeutic Uses
- Antidepressant Activity : The phenylpiperazine structure suggests potential interactions with serotonin receptors, indicating possible antidepressant effects.
- Anti-cancer Properties : Preliminary studies suggest that the compound may inhibit cell proliferation in certain cancer cell lines, warranting further investigation into its mechanisms of action.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems positions it as a candidate for research into neuroprotective agents. It may modulate neurotransmitter release and receptor activity, which could be beneficial in treating neurodegenerative diseases.
Chemical Synthesis
The compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced biological activities.
Material Science
Due to its unique chemical properties, this compound can be utilized in the development of new materials, particularly in creating chemical sensors or polymers with specific functionalities.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting that this compound may induce apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective effects of the compound demonstrated its potential to reduce oxidative stress in neuronal cells. This was attributed to its ability to modulate intracellular signaling pathways associated with cell survival.
Mechanism of Action
The mechanism of action of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The furan ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(Diethylamino)ethyl]-N′-[2-(Furan-2-yl)-2-[4-(4-Methoxyphenyl)Piperazin-1-yl]ethyl]Ethanediamide
- Structural Differences: The diethylaminoethyl group replaces the oxolan-2-ylmethyl substituent. The phenylpiperazine moiety includes a para-methoxy group on the phenyl ring.
- The methoxy group on the phenyl ring could modulate receptor binding (e.g., serotonin or dopamine receptors) by altering electron density .
N'-[2-(Furan-2-yl)-2-(4-Phenylpiperazin-1-yl)ethyl]-N-(2-Hydroxyethyl)Ethanediamide
- Structural Differences :
- The oxolan-2-ylmethyl group is replaced by a hydroxyethyl chain.
Ranitidine-Related Compounds (e.g., N-{2-[({5-[(Dimethylamino)Methyl]Furan-2-yl}Methyl)Sulphan-yl]Ethyl}-2-Nitroacetamide)
- Structural Differences :
- Ranitidine derivatives feature nitroacetamide or sulfanyl groups absent in the target compound.
- Implications :
Data Table: Key Structural and Functional Comparisons
| Compound Name | Substituent on Ethanediamide | Piperazine Substitution | Key Functional Groups | Hypothesized Pharmacological Target |
|---|---|---|---|---|
| Target Compound | Oxolan-2-ylmethyl | Phenyl | Furan, ethanediamide | CNS receptors (e.g., 5-HT, dopamine) |
| N-[2-(Diethylamino)ethyl]-N′-[2-(Furan-2-yl)-2-[4-(4-Methoxyphenyl)Piperazin-1-yl]ethyl]Ethanediamide | Diethylaminoethyl | 4-Methoxyphenyl | Furan, ethanediamide | Serotonin receptors (5-HT₁A/2A) |
| N'-[2-(Furan-2-yl)-2-(4-Phenylpiperazin-1-yl)ethyl]-N-(2-Hydroxyethyl)Ethanediamide | 2-Hydroxyethyl | Phenyl | Furan, ethanediamide | Peripheral targets (e.g., inflammation) |
| Ranitidine Derivatives (e.g., 2-Nitroacetamide) | Sulfanyl/nitro groups | N/A | Nitro, sulfanyl, dimethylamino | H₂ receptors (gastric acid secretion) |
Research Findings and Hypotheses
- Metabolic Stability :
The furan and oxolane groups in the target compound may enhance metabolic stability compared to ranitidine derivatives, which are prone to nitro group reduction and sulfanyl oxidation . - Receptor Binding :
Phenylpiperazine moieties are associated with affinity for serotonin and dopamine receptors. The para-methoxy substitution in ’s compound may increase 5-HT₁A binding, while the unsubstituted phenyl group in the target compound could favor dopamine D₂ interactions . - Solubility and Bioavailability: The oxolan-2-ylmethyl group likely balances lipophilicity and solubility, contrasting with the more polar hydroxyethyl variant () and the lipophilic diethylamino analog () .
Biological Activity
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C23H30N4O3
- Molecular Weight : 410.5 g/mol
- CAS Number : 877631-29-3
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzofurans can inhibit tubulin polymerization, which is crucial for cancer cell division. These compounds also demonstrate activity against various cancer cell lines, showcasing their potential as therapeutic agents in oncology .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves the antagonism of adenosine receptors, particularly A2A receptors, which are implicated in neuroinflammation and neurodegeneration. This suggests a role in reducing neuroinflammatory responses and protecting neuronal integrity .
Analgesic Activity
Similar structures have been noted for their analgesic properties, suggesting that this compound may also provide pain relief through mechanisms such as modulation of pain pathways and receptor antagonism .
The biological activity of this compound can be summarized as follows:
- Adenosine Receptor Antagonism : The compound acts as an antagonist at A2A adenosine receptors, potentially reducing neuroinflammation.
- α1 Receptor Antagonism : It exhibits antagonistic activity at α1 adrenergic receptors, which may influence vascular and neurological functions.
- Acetylcholinesterase Inhibition : Similar compounds have shown acetylcholinesterase inhibitory activity, relevant for cognitive enhancement in Alzheimer’s disease .
Pharmacokinetics
Pharmacokinetic studies using similar compounds have demonstrated favorable profiles, including good intestinal absorption and blood-brain barrier penetration. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suggest that these compounds are viable candidates for further development .
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
